2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone
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Overview
Description
2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone is an organic compound that features a cyanophenyl group and a trifluoromethyl group attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone typically involves the reaction of 2-cyanobenzaldehyde with trifluoromethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2-Carboxyphenyl)-2’-trifluoromethylacetophenone.
Reduction: 2-(2-Aminophenyl)-2’-trifluoromethylacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanophenyl)-N-phenylacetamide: Similar structure but with an amide group instead of a ketone.
2-(2-Cyanophenyl)-2’-methylacetophenone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-(2-Cyanophenyl)-2’-trifluoromethylacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-8-4-3-7-13(14)15(21)9-11-5-1-2-6-12(11)10-20/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZDCVQWJXWBJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642331 |
Source
|
Record name | 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-45-7 |
Source
|
Record name | 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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